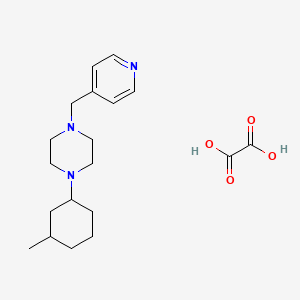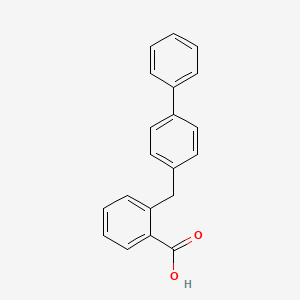
1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as MPPI, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPPI is a piperazine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is not fully understood, but it is believed to act on multiple targets in the body. 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to modulate the activity of various receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have various biochemical and physiological effects in the body. In cancer research, 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In Alzheimer's disease research, 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to reduce amyloid-beta levels in the brain, which is a hallmark of the disease. In depression research, 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, leading to antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Another advantage is that 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have low toxicity in animal studies. However, one limitation is that the synthesis of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate in animal models and humans. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate in clinical trials for various diseases.
Métodos De Síntesis
The synthesis of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate involves the reaction of 3-methylcyclohexylamine with 4-(chloromethyl)pyridine in the presence of a base, followed by the addition of piperazine and oxalic acid. The product is then purified using recrystallization to obtain the oxalate salt form of 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate.
Aplicaciones Científicas De Investigación
1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In depression research, 1-(3-methylcyclohexyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
1-(3-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)14-16-5-7-18-8-6-16;3-1(4)2(5)6/h5-8,15,17H,2-4,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSDLNBEQXPVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B4980624.png)
![N-{1-[1-(1,3-dimethylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4980629.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![2-[2-(benzylamino)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B4980655.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B4980677.png)

![3-(2,4-dichlorophenyl)-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4980693.png)
![2-{[3-(2-tert-butylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4980701.png)